1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
3-(hydroxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(15)11-4-10(5-11,6-12)7(13)14/h12H,4-6H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNYFDNZNOYYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors. For example, starting from a β-amino alcohol, cyclization can be induced using reagents like tosyl chloride or mesyl chloride under basic conditions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxymethyl group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Jones reagent (chromic acid in acetone), potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various nucleophiles (e.g., halides, amines) under basic or acidic conditions.
Major Products:
Oxidation: 1-(Tert-butoxycarbonyl)-3-(carboxymethyl)azetidine-3-carboxylic acid.
Reduction: 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-methanol.
Substitution: Products depend on the nucleophile used, such as 1-(Tert-butoxycarbonyl)-3-(halomethyl)azetidine-3-carboxylic acid.
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Development
The compound is primarily investigated for its role in drug development due to its structural characteristics that allow for modifications leading to bioactive derivatives. Its azetidine core is significant in medicinal chemistry as it can serve as a scaffold for creating new therapeutic agents. Research has indicated that derivatives of azetidine can exhibit potent activity against various diseases, including cancer and infectious diseases .
Case Study: Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives. For instance, compounds derived from azetidine structures have shown selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their promise as targeted therapies . The specific mechanism of action often involves the inhibition of critical proteins involved in cancer cell proliferation.
Synthetic Chemistry
2.1 Synthesis of Complex Molecules
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid is utilized in synthetic pathways to construct complex organic molecules. Its functional groups allow for various chemical reactions, including esterification and amide formation, which are crucial in synthesizing more complex pharmaceuticals and biologically active compounds .
Table 1: Synthetic Pathways Involving this compound
| Reaction Type | Product Type | Key Features |
|---|---|---|
| Esterification | Esters | Formation of esters useful in drug formulations |
| Amide Formation | Amides | Creation of amide bonds for enhanced bioactivity |
| Coupling Reactions | Biologically Active Compounds | Incorporation into larger molecular frameworks |
Biochemical Studies
3.1 Enzyme Inhibition Studies
The compound has been explored for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for studies aimed at developing inhibitors for enzymes implicated in diseases such as cancer and metabolic disorders .
Case Study: Inhibition of Specific Enzymes
Research has demonstrated that derivatives of this compound can inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic diseases . The specificity and potency of these inhibitors are critical for their development as drugs.
Mechanism of Action
The mechanism of action of 1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with enzymes, receptors, or other molecular targets. The azetidine ring can mimic the structure of natural substrates or inhibitors, allowing it to modulate biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Research Findings and Case Studies
Stability and Reactivity
The hydroxymethyl group in the target compound undergoes smooth oxidation to a carboxylic acid using Jones reagent, enabling sequential functionalization . In contrast, the 3-cyano derivative is resistant to nucleophilic attack but hydrolyzes selectively under strong basic conditions to yield dicarboxylic acids .
Biological Activity
1-(Tert-butoxycarbonyl)-3-(hydroxymethyl)azetidine-3-carboxylic acid, also known as tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C10H17NO5
- CAS Number : 1778734-52-3
- Molecular Weight : 217.25 g/mol
Structure
The chemical structure of the compound features a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl group, and an azetidine ring which contributes to its unique properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related azetidine derivatives. For example, compounds structurally similar to this compound have shown activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 4–8 μg/mL for MRSA and less than 1 μg/mL for certain Mycobacterium strains .
Anticancer Activity
A study examined the anticancer properties of azetidine derivatives, revealing that some compounds exhibited potent inhibitory effects on cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer). The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.126 μM to 2.95 μM, indicating strong potential for therapeutic applications in oncology .
Pharmacokinetics
The pharmacokinetic profile of azetidine derivatives is crucial for understanding their therapeutic viability. For instance, one study evaluated the pharmacokinetics of a related compound in Sprague-Dawley rats, noting moderate exposure with a maximum concentration (Cmax) of 592 ± 62 mg/mL and a slow elimination half-life, which suggests favorable absorption characteristics .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a comparative study involving multiple azetidine derivatives, researchers found that certain modifications to the azetidine ring structure significantly enhanced antimicrobial activity against resistant bacterial strains. The study concluded that the introduction of hydroxymethyl groups could be pivotal in increasing efficacy against Gram-positive bacteria .
Case Study 2: Cancer Cell Proliferation Inhibition
Another investigation focused on the effects of azetidine derivatives on cancer cell proliferation. The results indicated that treatment with these compounds led to significant apoptosis in MDA-MB-231 cells compared to controls. The study highlighted the potential for developing new anticancer therapies based on this class of compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
